1-(Benzylamino)hexan-2-OL
Description
1-(Benzylamino)hexan-2-OL is a secondary alcohol and amine derivative characterized by a six-carbon chain with a hydroxyl group at the second position and a benzylamine substituent at the first position. Its molecular formula is C₁₃H₂₁NO, and it exhibits both hydrophilic (due to the hydroxyl group) and lipophilic (due to the benzyl and hexyl moieties) properties. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
205325-37-7 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(benzylamino)hexan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-2-3-9-13(15)11-14-10-12-7-5-4-6-8-12/h4-8,13-15H,2-3,9-11H2,1H3 |
InChI Key |
HQBWWSLWQZDYQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CNCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzylamino)hexan-2-OL can be synthesized through several methods. One common approach involves the reaction of hexan-2-ol with benzylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of 1-(Benzylamino)hexan-2-OL may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylamino)hexan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamino derivatives.
Scientific Research Applications
1-(Benzylamino)hexan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)hexan-2-OL involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural features, functional groups, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations :
Phenytoin’s hydantoin ring contrasts sharply with the aliphatic chain of 1-(Benzylamino)hexan-2-OL, highlighting divergent biological targets (e.g., sodium channel inhibition vs. amine-mediated activity) .
Pharmacological Implications: Phenyramidol’s documented use as a muscle relaxant suggests that benzylamine derivatives may interact with neuromuscular receptors. However, the absence of a pyridine group in 1-(Benzylamino)hexan-2-OL could limit similar efficacy . The hydrochloride salts in Phenyramidol and 2-(2-Benzylphenoxy)-N-methylethanamine HCl enhance water solubility, a feature absent in the non-ionic 1-(Benzylamino)hexan-2-OL .
Synthetic Utility: 1-(Benzylamino)hexan-2-OL’s secondary alcohol and amine groups make it a candidate for asymmetric catalysis or peptide mimetics, whereas Phenytoin’s rigid structure is optimized for anticonvulsant activity .
Research Findings and Limitations
- Gaps in Evidence: The provided materials lack explicit data on 1-(Benzylamino)hexan-2-OL’s physicochemical properties (e.g., logP, melting point) or biological activity. Comparisons are thus inferred from structural analogs.
- Divergent Applications: While Phenyramidol and Phenytoin are clinically validated, 1-(Benzylamino)hexan-2-OL’s applications remain speculative without targeted studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
